1-(Dec-1-EN-1-YL)piperidine
Description
Structure
3D Structure
Properties
CAS No. |
113814-45-2 |
|---|---|
Molecular Formula |
C15H29N |
Molecular Weight |
223.40 g/mol |
IUPAC Name |
1-dec-1-enylpiperidine |
InChI |
InChI=1S/C15H29N/c1-2-3-4-5-6-7-8-10-13-16-14-11-9-12-15-16/h10,13H,2-9,11-12,14-15H2,1H3 |
InChI Key |
ADUXEWANEFPTMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CN1CCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dec 1 En 1 Yl Piperidine and Analogous N Alkenylpiperidines
Strategies for Piperidine (B6355638) Ring Construction Relevant to N-Alkenylation
The construction of the piperidine core is a critical step in the synthesis of many complex alkaloids and pharmaceutical agents. core.ac.uk Methodologies range from the saturation of aromatic precursors to the cyclization of linear chains, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Hydrogenation and Reduction Protocols for Nitrogen Heterocycles
The most direct and economical route to the piperidine skeleton is the hydrogenation of readily available pyridine (B92270) derivatives. nih.gov This approach involves the saturation of the aromatic ring using various catalysts and hydrogen sources.
Historically, heterogeneous catalysts such as Platinum(IV) oxide (PtO₂), Raney Nickel, and Rhodium on carbon (Rh/C) have been employed, often requiring harsh conditions like high pressures and temperatures. nih.gov Modern advancements have introduced homogeneous catalysts, including rhodium and iridium complexes, which can operate under milder conditions. beilstein-journals.org Transfer hydrogenation, using sources like formic acid or ammonium (B1175870) formate (B1220265), offers an alternative to high-pressure gaseous hydrogen. beilstein-journals.orgacs.org For instance, a rhodium complex, [Cp*RhCl₂]₂, promoted by an iodide anion, efficiently catalyzes the transfer hydrogenation of quaternary pyridinium (B92312) salts at 40°C. beilstein-journals.org Similarly, palladium on carbon can be used with ammonium formate for the mild reduction of pyridine N-oxides to piperidines. acs.org
Electrocatalytic hydrogenation has emerged as a green and sustainable alternative, operating at ambient temperature and pressure. nih.gov This method uses electricity to drive the hydrogenation of pyridines on a catalyst surface, such as carbon-supported rhodium, avoiding the need for high-pressure H₂ gas and offering high current efficiency. nih.gov
Table 1: Selected Methods for Hydrogenation and Reduction of Pyridine Derivatives
| Catalyst/Reagent | Substrate Type | Conditions | Key Features |
|---|---|---|---|
| PtO₂ (Adams' catalyst) | Substituted Pyridines | 50-70 bar H₂, glacial acetic acid, room temp. | Effective for various substituted pyridines. |
| [Cp*RhCl₂]₂ / Iodide | Quaternary Pyridinium Salts | HCOOH-Et₃N, 40°C | Mild conditions, high chemoselectivity. beilstein-journals.org |
| Pd/C | Pyridine N-Oxides | Ammonium formate, methanol, room temp. | Simple, high yield, avoids harsh reagents. acs.org |
| Rh/C (on carbon) | Pyridines | Water, 5 atm H₂, 80°C | Mild conditions, applicable to various heterocycles. |
| Iridium(III) Complex | Pyridines | 50 bar H₂, TFA, methanol, room temp. | Tolerates reduction-sensitive groups (nitro, bromo, etc.). |
| Rh/C (electrocatalytic) | Pyridines | Ambient temp. & pressure, aqueous | Sustainable; avoids high-pressure H₂ gas. nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization provides a powerful means of constructing the piperidine ring from acyclic precursors, often allowing for high levels of stereocontrol. These methods involve forming a key carbon-nitrogen or carbon-carbon bond to close the six-membered ring.
The intramolecular hydroamination of alkenes, where an amine adds across a double bond within the same molecule, is an atom-economical method for forming N-heterocycles. nih.gov This reaction can be catalyzed by Brønsted acids like triflic or sulfuric acid, which promote the cyclization of aminoalkenes bearing an electron-withdrawing group on the nitrogen atom to form piperidines in excellent yields. rsc.org Transition metals are also effective catalysts. For example, a gold(I) complex can catalyze the oxidative amination of non-activated alkenes, where an iodine(III) oxidizing agent facilitates the difunctionalization of the double bond to form a substituted piperidine. nih.gov
Nitrogen-centered radicals can undergo intramolecular cyclization onto pendant alkenes or alkynes to construct the piperidine ring. nih.gov These reactions are typically initiated by photoredox catalysis, thermolysis, or single-electron transfer processes. The cyclization of nitrogen-centered radicals is a powerful tool for creating a wide variety of nitrogen heterocycles under mild conditions and with high functional group tolerance. researchgate.net For instance, an approach developed by Nagib et al. involves the cyclization of aminonitriles in the presence of DIBAL-H to form chiral piperidines. nih.gov
Ring-Closing Metathesis (RCM) has become a prominent reaction for forming cyclic structures in organic synthesis. For piperidine synthesis, RCM is typically applied to a dialkenylamine precursor, where two terminal alkene moieties are joined to form a tetrahydropyridine (B1245486) ring, which can be subsequently hydrogenated. acs.orgsemanticscholar.org Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly used due to their stability and functional group tolerance. semanticscholar.org This strategy allows for the construction of variously substituted piperidines, including spirocyclic and bicyclic systems, by designing the appropriate acyclic diene precursor. acs.orgsemanticscholar.org The method has been successfully used in the asymmetric synthesis of trans-(3S)-amino-4-alkyl- and -4-aryl-piperidines, starting from D-serine to control the stereochemistry. acs.org
Table 2: Ring-Closing Metathesis for Piperidine Synthesis
| Catalyst | Substrate | Product Type | Key Feature |
|---|---|---|---|
| Grubbs' Catalyst | N-protected dialkenylamines | Tetrahydropyridines | Forms the core heterocyclic ring efficiently. acs.orgsemanticscholar.org |
| Ruthenium-based catalysts | cis-2,6-dialkenyl-N-acyl piperidines | Azabicyclo[m.n.1]alkenes | Creates bridged bicyclic structures. nih.gov |
| Grubbs' Catalyst | Dienylamides derived from N-sulfinylimines | Functionalized piperidines | Allows for enantiopure synthesis. researchgate.net |
Electrosynthesis offers a green and efficient alternative for intramolecular cyclizations. researchgate.net In an electroreductive cyclization, an electric current is used to generate a reactive intermediate that subsequently cyclizes. A method for synthesizing piperidine derivatives involves the electroreductive cyclization of an imine with a terminal dihaloalkane, such as 1,4-dibromobutane, in a flow microreactor. nih.govnih.govbeilstein-journals.org The reduction of the imine at the cathode proceeds efficiently, and the resulting intermediate undergoes cyclization to yield the piperidine derivative. nih.govnih.gov This approach avoids the use of toxic or expensive chemical reducing agents and can be scaled for preparative synthesis. nih.gov Additionally, electrochemical methods can facilitate aza-Wacker type cyclizations under metal- and external oxidant-free conditions. frontiersin.org
Intermolecular Annulation and Condensation Reactions
Intermolecular annulation and condensation reactions represent a powerful strategy for the construction of cyclic nitrogen-containing molecules. Annulation reactions involve the formation of a new ring onto an existing molecule. In the context of N-alkenylpiperidine synthesis, this can involve the coupling of two different molecules to build the piperidine ring system. For instance, ruthenium-catalyzed allylic C(sp³)–H activation has been used for the intermolecular coupling of alkenyl sulfonamides with alkynes, leading to the diastereoselective construction of bicyclic sultams. rsc.org Similarly, visible light photocatalysis has enabled the intermolecular [3+2] annulation of cyclopropylanilines with alkynes, providing a direct route to cyclic allylic amine derivatives. nih.gov
A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org While broadly applicable, specific examples leading directly to N-alkenylpiperidines involve the formation of a carbon-nitrogen bond. For example, the copper-catalyzed aerobic [3+2]-annulation of N-alkenyl amidines provides a method for synthesizing bi- and tricyclic amidines, which can be subsequently reduced to their corresponding diamines. figshare.com These strategies highlight the versatility of intermolecular reactions in assembling complex piperidine structures from simpler precursors.
| Reaction Type | Key Features | Potential Application to N-Alkenylpiperidines |
| Intermolecular Annulation | Ring formation from two or more separate molecules. | Construction of the piperidine ring from acyclic precursors. |
| Condensation Reaction | Joining of two molecules with the loss of a small molecule (e.g., H₂O). libretexts.org | Formation of C-N bonds integral to the piperidine scaffold. |
Specific Synthetic Routes to N-Alkenylpiperidines
Several specialized synthetic methods have been developed to afford N-alkenylpiperidines, each with unique advantages regarding starting materials, reaction conditions, and stereochemical control.
Dehydrative Alkenylation-Reductive Cyclization of Amides
A one-pot tandem reaction involving the dehydrative coupling of amides with alkenes followed by a reductive cyclization offers an efficient route to N-heterocycles. This method utilizes an amide activation agent, such as triflic anhydride (B1165640) (Tf₂O), to facilitate the initial coupling. The subsequent reduction, often with sodium borohydride (B1222165) (NaBH₄), triggers the cyclization to form the piperidine ring. researchgate.net This approach has been successfully applied to the synthesis of piperidine alkaloids like δ-coniceine. researchgate.net The process is notable for avoiding the need for protecting groups and for its ability to construct the quinolizidine (B1214090) ring system in a single pot. researchgate.net
Application of Organolithium Chemistry in Alkenylpiperidine Synthesis
Organolithium reagents are highly reactive compounds characterized by a polar carbon-lithium bond, which makes them potent nucleophiles and strong bases. wikipedia.orglibretexts.org Their utility in organic synthesis is extensive, and they can be applied to the formation of N-alkenylpiperidines in several ways. organicchemistrydata.org For instance, an organolithium reagent can act as a strong base to deprotonate a precursor molecule, creating a carbanion that can then participate in a ring-closing reaction. Alternatively, they can be used as nucleophiles, adding to electrophilic centers such as carbonyls or imines to build the carbon skeleton of the piperidine ring. slideshare.net The synthesis of organolithium reagents typically involves the reaction of an alkyl or aryl halide with lithium metal. slideshare.netyoutube.com Their high reactivity, however, necessitates careful handling in inert, anhydrous conditions. wikipedia.org
| Reagent Class | Key Property | Synthetic Application |
| Organolithium (RLi) | Strong nucleophile and base. wikipedia.org | C-C bond formation, deprotonation for cyclization. |
Transformations Involving Aziridinium (B1262131) Ion Intermediates
Aziridinium ions are reactive, three-membered ring intermediates that can be generated from various precursors, including nonactivated aziridines or 2,3-epoxy amines. semanticscholar.orgrsc.org These ions are susceptible to ring-opening by nucleophiles, a property that can be exploited for the synthesis of complex nitrogen-containing molecules. A notable example involves the reaction of N-propargyltetramethylpiperidine with a trans-alkenylborane. This reaction generates a zwitterionic aziridinium intermediate, which, upon subsequent attack by the alkenylborate, undergoes ring-opening to yield a stable boronated alkenyl piperidine. nih.gov This method demonstrates how the controlled formation and subsequent ring-opening of an aziridinium ion can be a strategic approach to constructing N-alkenylpiperidine structures. nih.gov
Stereoselective Synthesis of Alkenylpiperidine Scaffolds
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The stereoselective synthesis of N-alkenylpiperidines focuses on controlling the geometry of the double bond (E/Z isomerism) and the chirality of any stereocenters in the piperidine ring. researchgate.net Methods to achieve this include substrate-directed reactions, where the stereochemistry of the starting material dictates the outcome. escholarship.org For example, the aminative ring-opening of cyclopropenes using an iron-aminyl radical has been shown to produce tetrasubstituted alkenyl nitriles with high stereoselectivity, a strategy that could be adapted for alkenylpiperidine synthesis. nih.gov This high degree of control is attributed to both a stereoselective radical addition and a stereospecific ring-opening of the cyclopropyl (B3062369) radical intermediate. escholarship.orgnih.gov Other approaches might involve using chiral catalysts or auxiliaries to guide the formation of the desired stereoisomer. researchgate.net
| Method | Stereochemical Control | Example |
| Radical Ring-Opening | High stereoselectivity for the alkene product. nih.gov | Aminative ring-opening of cyclopropenes. escholarship.org |
| Substrate-Directed Reactions | Product stereochemistry is determined by the starting material. | Use of chiral precursors to build the piperidine ring. |
Challenges and Considerations in N-Alkenylpiperidine Synthesis
The synthesis of N-alkenylpiperidines, while achievable through various routes, is not without its challenges. A primary consideration is the control of stereoselectivity, particularly the geometry of the carbon-carbon double bond within the N-alkenyl group. researchgate.net Many synthetic methods can produce a mixture of E and Z isomers, requiring careful optimization of reaction conditions or purification steps to isolate the desired product.
Another significant challenge is managing the reactivity of intermediates. Methods involving organolithium reagents or aziridinium ions require stringent control over reaction conditions (e.g., low temperatures, inert atmospheres) to prevent side reactions. wikipedia.orgsemanticscholar.org Furthermore, the development of atom-economical and environmentally benign synthetic routes remains an ongoing goal in organic chemistry. researchgate.net This involves designing syntheses that maximize the incorporation of starting material atoms into the final product and minimize waste. The inherent statistical nature of many chemical reactions presents a fundamental challenge to achieving perfect control at the molecular level. rsc.org
Regioselectivity Control in Double Bond Formation
The regioselective formation of the double bond in 1-(dec-1-en-1-yl)piperidine is most commonly achieved through the acid-catalyzed condensation of a secondary amine (piperidine) with an aldehyde or ketone. wikipedia.org In this case, the precursor would be decanal (B1670006) and piperidine. This reaction is a cornerstone of enamine synthesis. masterorganicchemistry.commakingmolecules.com
The mechanism begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of the aldehyde. makingmolecules.com Following a series of proton transfers, a carbinolamine intermediate is formed. wikipedia.org Under acidic conditions, the hydroxyl group is protonated, creating a good leaving group (water). The departure of water results in the formation of a resonance-stabilized iminium cation. masterorganicchemistry.com
The crucial step for regioselectivity is the final deprotonation. Since the nitrogen atom in the iminium ion lacks a proton, a base (which can be another molecule of the amine) removes a proton from an adjacent carbon atom (the α-carbon of the original aldehyde). masterorganicchemistry.com For the synthesis of this compound from decanal, this deprotonation occurs at the carbon adjacent to the former carbonyl group, leading to the formation of the double bond specifically at the C-1 position of the decenyl group. This process is highly regioselective, as the iminium ion structure directs the deprotonation to the α-carbon. masterorganicchemistry.commakingmolecules.com
To drive the equilibrium towards the enamine product, the water formed during the reaction is typically removed, often by azeotropic distillation or by using a dehydrating agent. wikipedia.orggoogle.com When using an unsymmetrical ketone as the starting material, a mixture of regioisomers can be formed. The ratio of the more substituted (thermodynamic) versus the less substituted (kinetic) enamine can be influenced by reaction conditions, such as temperature and the steric bulk of the amine. masterorganicchemistry.com However, with an aldehyde like decanal, this ambiguity is avoided, leading to the selective formation of the 1-alkenyl product. wikipedia.org
| Aldehyde | Secondary Amine | Resulting N-Alkenylamine (Enamine) | Double Bond Position |
|---|---|---|---|
| Decanal | Piperidine | This compound | C-1 |
| Propanal | Pyrrolidine (B122466) | 1-(Prop-1-en-1-yl)pyrrolidine | C-1 |
| Isobutyraldehyde | Morpholine | 4-(2-Methylprop-1-en-1-yl)morpholine | C-1 |
Stereoselectivity in Piperidine Ring Formation
While the synthesis of this compound itself typically starts with the pre-formed piperidine ring, the stereoselective synthesis of analogous substituted piperidine rings is a significant area of research due to the prevalence of this motif in pharmaceuticals and natural products. nih.govnih.govrsc.org Achieving high stereocontrol is essential for producing specific isomers with desired biological activities.
Several powerful strategies have been developed to control the stereochemistry during the formation of the piperidine ring:
Catalytic Asymmetric Synthesis: This approach involves using chiral catalysts to induce enantioselectivity. For example, rhodium-catalyzed asymmetric reductive Heck reactions can be used to synthesize 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cnacs.org Another method is the rhodium(I)-catalyzed asymmetric [2+2+2] cycloaddition, which can produce polysubstituted piperidines with high enantioselectivity. nih.gov
Diastereoselective Cyclization: Intramolecular cyclization reactions can be highly diastereoselective. Iron(III) chloride has been shown to catalyze the cyclization of certain allylic substrates to yield cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org This selectivity arises from a thermodynamic epimerization process that favors the more stable cis-isomer. acs.org Similarly, diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening provides access to densely functionalized, oxygenated piperidines. nih.govacs.org
Substrate-Controlled Synthesis: The inherent chirality in a starting material can direct the stereochemical outcome of the ring formation. For instance, chiral N-sulfinylimines derived from enantiopure precursors can be used to construct piperidine scaffolds in a diastereoselective manner. digitellinc.com The stereocenter in the starting material controls the facial selectivity of subsequent bond-forming reactions.
Mannich-Type Reactions: A stereoselective three-component vinylogous Mannich reaction has been developed to produce chiral 2,3-dihydropyridinones, which serve as versatile intermediates for building a variety of multi-substituted chiral piperidine compounds. rsc.org
These methodologies allow for the precise construction of piperidine rings with specific stereochemical arrangements, which is crucial for medicinal chemistry and the total synthesis of complex natural alkaloids. nih.govrsc.org
| Methodology | Catalyst/Reagent | Key Feature | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Forms 3-substituted tetrahydropyridines from pyridine precursors | High enantioselectivity (e.g., >99% ee) | snnu.edu.cnacs.org |
| Diastereoselective Cyclization | FeCl₃ | Thermodynamic equilibration of 2-alkenyl-6-substituted piperidines | High diastereoselectivity for cis-isomers (e.g., cis/trans >99/1) | acs.org |
| Asymmetric [2+2+2] Cycloaddition | Rhodium(I) complex | Joins an alkyne, alkene, and isocyanate | High enantioselectivity | nih.gov |
| Gold-Catalyzed Cyclization/Rearrangement | Gold(I) catalyst | One-pot synthesis of piperidin-4-ols from N-homopropargyl amides | Excellent diastereoselectivity | nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques for 1 Dec 1 En 1 Yl Piperidine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the atomic connectivity and spatial arrangement of 1-(Dec-1-en-1-yl)piperidine.
Proton (¹H) NMR Analysis for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in defining the structure of this compound by revealing the chemical environment of each proton. slideshare.net The chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals provide a complete picture of the molecule's proton framework. fiveable.me
For this compound, the vinylic protons on the C=C double bond are particularly diagnostic. The proton on the α-carbon (adjacent to the nitrogen) and the proton on the β-carbon exhibit characteristic chemical shifts influenced by the electron-donating piperidine (B6355638) ring. Generally, in enamines, the β-proton is more shielded and appears at a lower chemical shift compared to the α-proton. The coupling constant between these vinylic protons is indicative of the double bond's stereochemistry (E/Z isomerism).
The protons of the piperidine ring typically show complex multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) are deshielded and appear at a higher chemical shift compared to the other ring protons (β- and γ-protons). chemicalbook.comhmdb.ca The long decyl chain protons produce a series of overlapping signals in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic α-H | 4.5 - 5.5 | Doublet | 1H |
| Vinylic β-H | 4.0 - 5.0 | Multiplet | 1H |
| Piperidine α-CH₂ | 2.7 - 3.2 | Multiplet | 4H |
| Piperidine β,γ-CH₂ | 1.5 - 1.8 | Multiplet | 6H |
| Allylic CH₂ | 1.9 - 2.2 | Multiplet | 2H |
| Alkyl Chain CH₂ | 1.2 - 1.4 | Multiplet | 12H |
| Terminal CH₃ | 0.8 - 1.0 | Triplet | 3H |
Note: These are generalized predicted values and can vary based on solvent and experimental conditions.
Two-dimensional NMR techniques like COSY (Correlated Spectroscopy) are invaluable for confirming proton-proton connectivities within the molecule, such as the coupling between the vinylic protons and the adjacent allylic protons of the decyl chain. fiveable.mewiley.com
Carbon-13 (¹³C) NMR Analysis for Carbon Framework Determination
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. studymind.co.ukmasterorganicchemistry.com Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete count and characterization of the carbon environments. libretexts.org
The carbons of the C=C double bond are particularly noteworthy. The β-carbon is significantly shielded due to the electron-donating effect of the nitrogen atom, resulting in an upfield chemical shift, while the α-carbon is deshielded and appears at a downfield chemical shift. organicchemistrydata.org This polarization is a characteristic feature of enamines. organicchemistrydata.org The carbon atoms of the piperidine ring exhibit signals in the aliphatic region, with the α-carbons appearing at a higher chemical shift than the β- and γ-carbons due to the influence of the adjacent nitrogen. researchgate.netchemicalbook.com The numerous carbons of the decyl chain will produce a cluster of signals in the typical alkane region.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Vinylic α-C | 135 - 145 |
| Vinylic β-C | 90 - 100 |
| Piperidine α-C | 45 - 55 |
| Piperidine β-C | 25 - 30 |
| Piperidine γ-C | 23 - 27 |
| Allylic C | 28 - 33 |
| Alkyl Chain Carbons | 22 - 32 |
| Terminal Methyl C | ~14 |
Note: These are generalized predicted values and can vary based on solvent and experimental conditions.
Techniques like HSQC (Heteronuclear Single Quantum Coherence) can be used to directly correlate each proton with its attached carbon, further solidifying the structural assignment. researchgate.netacs.org
Dynamic NMR Studies of Conformational Preferences
Dynamic NMR (DNMR) studies can provide insights into the conformational dynamics of this compound, such as the rotational barrier around the C-N bond. rsc.org Enamines can exist in different conformations due to restricted rotation around this bond. rsc.orgrsc.org Variable temperature NMR experiments can be employed to study these dynamic processes. At low temperatures, the rotation may be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, these signals may broaden and coalesce into a single averaged signal, allowing for the calculation of the energy barrier to rotation. Studies on similar enamines have revealed distinct conformational preferences, which can be influenced by steric and electronic factors. rsc.orgrsc.orgnih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound. wikipedia.orguwimona.edu.jm These methods are based on the interaction of electromagnetic radiation with molecular vibrations. elte.hu
A key vibrational mode for enamines is the C=C stretching vibration, which typically appears in the region of 1650-1600 cm⁻¹ in the IR spectrum. mdpi.com This band is often strong and provides a clear indication of the enamine functionality. The C-N stretching vibration is also characteristic and can be found in the 1350-1250 cm⁻¹ region. The spectra will also feature C-H stretching vibrations for the alkyl and vinylic groups (around 3100-2800 cm⁻¹) and various C-H bending vibrations. researchgate.net
Raman spectroscopy provides complementary information to IR spectroscopy. wikipedia.orgias.ac.in While the C=C stretch is observable in both, its intensity can vary. Raman spectroscopy is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum. Theoretical calculations can aid in the assignment of complex vibrational spectra. mdpi.com
Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch (Vinylic) | 3100 - 3000 | IR, Raman |
| C-H Stretch (Aliphatic) | 3000 - 2800 | IR, Raman |
| C=C Stretch | 1650 - 1600 | IR, Raman |
| C-N Stretch | 1350 - 1250 | IR |
| C-H Bend | 1470 - 1370 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. rsc.orgtutorchase.com In MS, the molecule is ionized, and the resulting molecular ion and its fragment ions are separated based on their mass-to-charge ratio (m/z).
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. A key fragmentation pathway for amines and enamines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom. jove.comlibretexts.org This can lead to the formation of a stable iminium cation. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure of the molecule. slideshare.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. gdut.edu.cn This technique is ideal for analyzing the purity of this compound and for identifying components in a mixture. vt.edu The sample is first vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the column's stationary phase. labrulez.com Each separated component then enters the mass spectrometer for identification. nih.gov This allows for the detection and quantification of any impurities or side products that may be present in a sample of this compound.
X-ray Diffraction (XRD) for Single Crystal Structure Determination
For enamines, SC-XRD is a crucial tool to unambiguously confirm their molecular geometry, including the configuration of the double bond and the planarity of the conjugated π-electron system. pnas.org While specific crystallographic data for this compound is not prominently available in surveyed literature, analysis of other proline-derived enamines reveals key structural features that would be expected. pnas.org For instance, X-ray studies on similar enamine structures have established typical bond lengths for the enamine moiety. pnas.org These studies provide a benchmark for the structural parameters that would be anticipated upon successful crystallization and analysis of this compound.
The crystal structure of an enamine derivative of a peptide, for example, showed an enamine N—C-bond distance of 1.309(3) Å and a C═C-bond distance of 1.386(3) Å. pnas.org These values are consistent with the delocalization of the nitrogen lone pair into the double bond, a characteristic feature of enamines. pnas.org Furthermore, such analyses confirm the geometry around the nitrogen atom and the degree of pyramidalization, offering insight into the molecule's conformational preferences in the solid state. pnas.org
Table 1: Representative Bond Lengths in Enamine Structures Determined by XRD
| Bond | Typical Length (Å) | Reference |
| N—C (vinyl) | 1.309(3) | pnas.org |
| C═C (vinyl) | 1.386(3) | pnas.org |
Data derived from a peptide-derived enamine structure and is illustrative of typical enamine bond lengths.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within a molecule. libretexts.orgresearchgate.net When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.orguzh.ch For organic molecules containing multiple bonds, the most significant electronic transitions are typically π → π*. uzh.ch
In this compound, the chromophore responsible for UV absorption is the enamine functional group, where the nitrogen lone pair is in conjugation with the carbon-carbon double bond (C=C-N). This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org Consequently, enamines typically exhibit a strong absorption band resulting from a π → π* transition. cambridge.orgmasterorganicchemistry.com
General studies on enamines indicate that this characteristic absorption band appears in the range of 220–240 nm. cambridge.org The exact position (λmax) and intensity (molar absorptivity, εmax) of this band are influenced by the specific substitution on both the nitrogen atom and the double bond, as well as the solvent used for the analysis. The intensity of this absorption is generally high, with εmax values often falling between 5,000 and 9,000 L·mol-1·cm-1. cambridge.org This strong absorption provides a useful diagnostic tool for confirming the presence of the enamine chromophore.
Table 2: Characteristic UV-Vis Absorption for Enamines
| Transition Type | Typical Wavelength Range (λmax) | Molar Absorptivity (εmax) | Chromophore | Reference |
| π → π* | 220 - 240 nm | 5,000 - 9,000 L·mol-1·cm-1 | C=C-N | cambridge.org |
Chromatographic Separation Techniques for Purification and Analysis
Chromatographic methods are indispensable for the purification and analytical assessment of organic compounds like this compound. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are particularly well-suited for this purpose, offering high resolution and sensitivity.
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds. researchgate.net For piperidine derivatives, GC analysis is frequently performed using a capillary column with a non-polar or semi-polar stationary phase, such as diphenyl dimethyl polysiloxane. researchgate.netgoogle.com Detection is commonly achieved using a Flame Ionization Detector (FID) due to its high sensitivity to organic compounds. researchgate.net
While some basic compounds can exhibit poor peak shape, piperidine derivatives can often be analyzed directly. researchgate.net In some cases, derivatization may be employed to improve chromatographic behavior, though this adds a step to the sample preparation process. oup.com For quantitative analysis of related piperidine compounds, methods have been developed using an internal standard to ensure accuracy and precision. nih.gov The parameters for a GC method, including the temperature program, carrier gas flow rate, and injector/detector temperatures, are optimized to achieve efficient separation from impurities and solvent peaks. researchgate.netgoogle.com
Table 3: Illustrative Gas Chromatography (GC) Parameters for Piperidine Derivative Analysis
| Parameter | Example Setting | Reference |
| Column | Diphenyl dimethyl polysiloxane stationary phase (e.g., DB-1, DB-17) | researchgate.netgoogle.com |
| Carrier Gas | Helium or Nitrogen | researchgate.netgoogle.com |
| Injector Temp. | 200 - 250 °C | google.com |
| Detector | Flame Ionization Detector (FID) | researchgate.netgoogle.com |
| Detector Temp. | 240 - 300 °C | researchgate.netgoogle.com |
| Oven Program | Initial temp. 150-230°C, ramped to a final temperature | google.com |
These parameters are generalized from methods for various piperidine derivatives and serve as a representative example.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for both the analysis and preparative isolation of compounds. sielc.com For molecules like this compound, which contains a long alkyl chain, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase.
A method for the related compound 1-dodecyl-piperidine utilizes a Newcrom R1 column, which has low silanol (B1196071) activity, making it suitable for basic compounds. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and water, with a small amount of acid (e.g., phosphoric acid or formic acid) added to improve peak shape and ensure consistent ionization of the analyte. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate pure this compound from a reaction mixture. sielc.com
Table 4: Example High-Performance Liquid Chromatography (HPLC) Conditions
| Parameter | Example Setting | Reference |
| Mode | Reverse-Phase (RP) | sielc.com |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric or Formic Acid | sielc.comsielc.com |
| Application | Analytical determination, preparative isolation, pharmacokinetics | sielc.com |
Computational Chemistry and Theoretical Studies on 1 Dec 1 En 1 Yl Piperidine
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to determine the optimized molecular geometry and electronic properties of molecules. For a novel compound like 1-(Dec-1-en-1-yl)piperidine, DFT calculations would typically be the first step in a computational study to predict its three-dimensional structure and energy.
Frontier Molecular Orbital (FMO) Analysis
FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies of the HOMO and LUMO are crucial in determining the electronic properties, reactivity, and kinetic stability of a molecule. A large HOMO-LUMO energy gap suggests high stability and low chemical reactivity. This analysis helps predict how the molecule would interact with other reagents.
Molecular Electrostatic Potential (MEP) Mapping
MEP mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This provides insights into how the molecule would interact with other polar molecules or ions.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals. It examines charge transfer and delocalization effects within the molecule by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. The strength of these interactions, measured in terms of stabilization energy, helps to understand intramolecular interactions like hyperconjugation and their influence on molecular stability.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
MD simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, with its rotatable bonds in the decenyl chain, MD simulations would be employed to explore its conformational landscape. These simulations can identify the most stable conformers and understand the dynamic behavior of the molecule in different environments, such as in a solvent.
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions. Theoretical studies can map the potential energy surface of a reaction, identifying intermediates and, crucially, the transition state structures and their associated activation energies. For this compound, such studies could investigate its synthesis pathways or its potential reactions, providing insights that are often difficult to obtain experimentally.
Synthetic Utility and Chemical Transformations of N Alkenylpiperidines
Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis
The primary synthetic value of 1-(Dec-1-en-1-yl)piperidine lies in its function as a potent carbon nucleophile, a synthetic equivalent of the decanal (B1670006) enolate. This reactivity is central to the Stork enamine synthesis, enabling the formation of new carbon-carbon bonds at the α-position of the original aldehyde. The enamine's β-carbon atom is electron-rich due to p-π conjugation involving the nitrogen lone pair and the C=C double bond, making it highly reactive toward a wide range of electrophiles.
Upon reaction with an electrophile, an intermediate iminium salt is formed. Subsequent aqueous hydrolysis readily cleaves the enamine C-N bond, regenerating the piperidine (B6355638) catalyst and yielding a new, α-functionalized carbonyl compound. This two-step sequence (alkylation/acylation followed by hydrolysis) is a cornerstone of modern organic synthesis for constructing complex molecular frameworks.
The long C8-alkyl chain (from the decenyl group) significantly influences the solubility of this compound and its reaction intermediates, rendering them highly soluble in nonpolar organic solvents such as toluene, THF, or hexane. This property can be advantageous for achieving homogeneous reaction conditions and simplifying workup procedures.
The table below details representative transformations using this compound as a nucleophilic building block.
| Electrophile | Reaction Type | Intermediate | Final Product (after Hydrolysis) | Significance |
|---|---|---|---|---|
| Methyl Iodide (CH₃I) | Alkylation | N-(2-Methyldec-1-en-1-yl)piperidin-1-ium iodide | 2-Methyl-decanal | Formation of α-branched aldehydes. |
| Benzyl Bromide (PhCH₂Br) | Alkylation | N-(2-Benzyldec-1-en-1-yl)piperidin-1-ium bromide | 2-Benzyl-decanal | Introduction of sterically demanding arylalkyl groups. |
| Allyl Bromide (CH₂=CHCH₂Br) | Alkylation | N-(2-Allyldec-1-en-1-yl)piperidin-1-ium bromide | 2-Allyl-decanal | Installation of a versatile alkene handle for further chemistry. |
| Acetyl Chloride (CH₃COCl) | Acylation | N-(2-Acetyldec-1-en-1-yl)piperidin-1-ium chloride | 3-Oxo-dodecanal | Synthesis of 1,3-dicarbonyl compounds. |
| Michael Acceptor (e.g., Methyl Acrylate) | Michael Addition | Zwitterionic Adduct | Methyl 4-formyl-tridecanoate | Conjugate addition for the synthesis of 1,5-dicarbonyl systems. |
Derivatization and Further Functionalization Strategies for the Piperidine Moiety
While the enamine's double bond is the most reactive site, strategies exist to modify the piperidine ring itself, either before or after the enamine's primary reaction. Such modifications are crucial for fine-tuning steric hindrance, altering basicity, or introducing new functionalities.
One key strategy involves the use of pre-functionalized piperidines in the initial enamine synthesis. For instance, using (R)- or (S)-2-methylpiperidine instead of piperidine would generate a chiral enamine from decanal. This chiral auxiliary would direct the approach of electrophiles, enabling asymmetric α-alkylation and leading to enantioenriched α-substituted aldehydes after hydrolysis.
Alternatively, the enamine double bond can be reduced, for example, using sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation, to yield the corresponding saturated tertiary amine, 1-decylpiperidine. This stable amine can then undergo reactions characteristic of the piperidine N-atom without interference from the enamine system. These include:
N-Oxide Formation: Treatment with an oxidant like hydrogen peroxide (H₂O₂) or m-CPBA yields 1-decylpiperidine N-oxide, a useful synthetic intermediate or surfactant.
Quaternization: Reaction with a second alkyl halide (e.g., ethyl iodide) would yield a quaternary ammonium (B1175870) salt, N-decyl-N-ethylpiperidinium iodide, which can function as a phase-transfer catalyst.
The inherent basicity of the nitrogen atom in this compound can also be used to direct metallation at the piperidine ring's C2 or C6 positions, although this requires strong bases and careful control to prevent reaction at the enamine β-carbon.
Precursors for the Construction of More Complex Nitrogen-Containing Heterocyclic Systems
The electron-rich double bond of this compound makes it an excellent dienophile or dipolarophile in various cycloaddition reactions, providing a direct route to more complex heterocyclic structures. In these transformations, the enamine acts as a two-carbon (C=C) component, often leading to the formation of new six- or four-membered rings.
[4+2] Cycloaddition (Diels-Alder Type Reactions): As an electron-rich alkene, this compound can react with electron-deficient dienes in inverse-electron-demand Diels-Alder reactions. More commonly, it reacts as a dienophile with electron-deficient heterodienes. For example, reaction with an α,β-unsaturated acyl cyanide can lead to the formation of a substituted dihydropyran ring system after the elimination of piperidine.
[2+2] Cycloaddition: The reaction with ketenes or isocyanates provides a pathway to four-membered rings. For instance, reaction with diphenylketene (B1584428) would yield a cyclobutanone (B123998) derivative which, upon hydrolysis, could rearrange or be used as a precursor for other strained ring systems.
Annulation Reactions: Reaction with bifunctional electrophiles can lead to ring-forming cascades. For example, reacting this compound with an α,β-unsaturated acyl chloride can lead to an initial acylation at the β-carbon, followed by an intramolecular cyclization and elimination of piperidine hydrochloride to furnish a new carbocyclic or heterocyclic ring fused to the decyl chain backbone.
The table below illustrates how this compound serves as a precursor for building complex heterocyclic scaffolds.
| Reactant Partner | Reaction Type | Initial Adduct/Intermediate | Final Heterocyclic Product Class |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | [2+2] Cycloaddition-Rearrangement | Cyclobutene adduct | Substituted Dihydropyridines or Azocines |
| Tosyl Isocyanate | [2+2] Cycloaddition | β-Lactam (4-membered ring) | N-Tosyl-β-lactams |
| Acrolein Dimer | [4+2] Hetero-Diels-Alder | Bicyclic amino ether | Substituted Dihydropyrans |
| Nitro-olefins (e.g., β-Nitrostyrene) | Conjugate Addition / [3+3] Annulation | Michael adduct followed by cyclization | Substituted Tetrahydropyridines |
Applications in Catalyst Design and Ligand Development
While this compound is not typically a direct ligand for transition metals due to the delocalization of the nitrogen lone pair, it serves as a valuable synthon for creating molecules that are. The piperidine scaffold is a privileged structure in ligand design and organocatalysis.
The most direct application is as a precursor to chiral organocatalysts. As mentioned previously, synthesis of an enamine from decanal and a chiral piperidine derivative, such as one derived from proline, creates a chiral enamine catalyst. This catalyst can then mediate asymmetric reactions, such as the α-functionalization of other aldehydes or ketones. In this context, the achiral this compound serves as a model system to study the reaction mechanism without the complexities of stereocontrol.
Furthermore, the saturated derivative, 1-decylpiperidine, obtained via reduction, can act as a ligand or base. The long decyl chain imparts high lipophilicity, making it suitable for catalysis in nonpolar media or for creating phase-transfer catalysts when quaternized. The steric bulk of the N-decyl group can influence the coordination geometry and reactivity of a metal center to which the piperidine nitrogen is bound. For example, 1-decylpiperidine could serve as a bulky tertiary amine base in palladium-catalyzed cross-coupling reactions, where its solubility in organic solvents would be a significant asset.
Relevance in Supramolecular Chemistry and Crystal Engineering (e.g., Salt Formation)
The structure of this compound is uniquely suited for applications in supramolecular chemistry. It combines a polar, basic headgroup (the enamine) with a long, nonpolar, and flexible tail (the decyl chain). This amphiphilic character is key to its self-assembly properties.
The most straightforward supramolecular interaction is salt formation. As a moderately strong base, the enamine nitrogen readily protonates upon treatment with acids, forming a stable N-alkenyl-piperidinium iminium salt. The choice of acid is critical for dictating the properties of the resulting salt.
With simple mineral acids (e.g., HCl, HBr): Forms simple ionic salts. The planarity of the C=N⁺ bond in the iminium cation, combined with the flexible tail, can lead to the formation of layered structures in the solid state, with alternating ionic and lipophilic layers.
With organic acids (e.g., p-toluenesulfonic acid, camphorsulfonic acid): The use of bulky organic counter-anions can disrupt simple packing and lead to more complex crystal lattices. If a chiral acid is used, a diastereomeric pair of salts is formed, which can often be separated by crystallization, providing a route for chiral resolution.
In solution: In aqueous or polar media, these salts can behave as cationic surfactants, forming micelles or other aggregates above a critical micelle concentration. The decyl chain forms the hydrophobic core, while the charged iminium headgroup faces the polar solvent.
This ability to form ordered structures through a simple acid-base reaction makes this compound and its derivatives interesting candidates for crystal engineering, where the goal is to design and synthesize solid-state structures with desired physical properties (e.g., nonlinear optics, liquid crystallinity).
| Acid Reactant | Resulting Cation | Counter-Anion | Potential Supramolecular Assembly |
|---|---|---|---|
| Hydrochloric Acid (HCl) | N-(Dec-1-en-1-yl)piperidin-1-ium | Chloride (Cl⁻) | Layered ionic solid; cationic surfactant in polar solvents. |
| p-Toluenesulfonic Acid (TsOH) | N-(Dec-1-en-1-yl)piperidin-1-ium | Tosylate (TsO⁻) | Complex crystal lattice with interdigitated alkyl chains and π-stacking of tosylate anions. |
| (1S)-Camphor-10-sulfonic acid (CSA) | N-(Dec-1-en-1-yl)piperidin-1-ium | (1S)-Camphorsulfonate | Diastereomeric salt pair, potentially separable by fractional crystallization for chiral applications. |
| Terephthalic Acid (1,4-Benzenedicarboxylic acid) | N-(Dec-1-en-1-yl)piperidin-1-ium | Terephthalate (dianion) | Coordination polymer or metal-organic framework (MOF)-like hydrogen-bonded network. |
Future Research Directions and Outlook in 1 Dec 1 En 1 Yl Piperidine Chemistry
Development of Advanced Stereoselective and Regioselective Synthetic Methodologies
The synthesis of enamines from non-symmetric ketones or aldehydes can lead to a mixture of regio- and stereoisomers. nih.gov The controlled synthesis of a specific isomer of 1-(Dec-1-en-1-yl)piperidine, particularly the E/Z configuration of the double bond, is a primary challenge. Future research will likely focus on the development of highly stereoselective and regioselective synthetic methods.
The condensation of piperidine (B6355638) with decanal (B1670006) is the most direct route to this compound. chemistrysteps.com However, this reaction often requires harsh conditions and can lead to mixtures of products. Future methodologies will likely move towards catalyst-controlled transformations. Chiral catalysts, for instance, can be employed to achieve high levels of stereoselectivity in the formation of related piperidine structures. researchgate.netru.nl The use of chiral Brønsted acids or N-heterocyclic carbenes (NHCs) as catalysts could provide a high degree of control over the geometry of the enamine product.
Moreover, metal-catalyzed approaches are expected to play a significant role. For example, palladium-catalyzed cross-coupling reactions have been used for the synthesis of substituted piperidines. mdpi.com Future work could explore the development of palladium- or other transition-metal-catalyzed methods for the direct C-N bond formation between a substituted decene and piperidine, offering an alternative and potentially more controllable route to this compound.
Table 1: Potential Catalytic Systems for Stereoselective Synthesis
| Catalyst Type | Potential Application in this compound Synthesis | Expected Outcome |
| Chiral Brønsted Acids | Asymmetric condensation of decanal and piperidine. | High enantioselectivity for chiral piperidine derivatives and potential control over E/Z isomerism. |
| N-Heterocyclic Carbenes (NHCs) | Catalyzing the formation of the enamine from the corresponding aldehyde and amine. | Improved reaction efficiency and selectivity under mild conditions. |
| Transition Metals (e.g., Pd, Rh) | Cross-coupling reactions or C-H activation pathways. acs.orgrsc.org | Regio- and stereocontrolled synthesis from alternative starting materials. |
Exploration of Novel Reaction Pathways and Transformations
Enamines are versatile intermediates in organic synthesis, known for their nucleophilic character. makingmolecules.com The future of this compound chemistry will undoubtedly involve the exploration of its reactivity in a variety of novel transformations.
Cycloaddition Reactions: Enamines are excellent partners in cycloaddition reactions. libretexts.org Research into the [4+2], [4+3], and other higher-order cycloaddition reactions of this compound with various dienophiles or dienes could lead to the synthesis of complex, fused heterocyclic systems. uchicago.edumdpi.com The long decenyl chain may introduce interesting steric and electronic effects, influencing the regio- and stereoselectivity of these reactions.
C-H Functionalization: Direct functionalization of the C-H bonds of the enamine backbone is a highly atom-economical and efficient strategy for building molecular complexity. rsc.org Future studies could focus on the rhodium-catalyzed C-H activation of the vinylic or allylic positions of this compound, allowing for the introduction of various functional groups. nih.govacs.orgnih.gov
Photoredox Catalysis: The merger of photoredox catalysis with enamine chemistry has opened up new avenues for asymmetric synthesis. rsc.orgnih.govbeilstein-journals.orgnih.gov Future work could explore the use of this compound in photoredox-catalyzed reactions, such as α-alkylation or arylation, to generate novel and structurally diverse piperidine derivatives. The generation of enamine radical cations as key intermediates could be investigated. chinesechemsoc.org
Integration of Cutting-Edge Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. The future of this compound research will benefit greatly from the integration of advanced spectroscopic and computational tools.
In Situ NMR Spectroscopy: The study of reaction intermediates, which are often transient and in low concentrations, is a significant challenge. In situ NMR spectroscopy is a powerful technique for the direct observation and characterization of reactive species in solution. acs.orgnih.gov Future mechanistic studies on the formation and reactions of this compound will likely employ advanced NMR techniques, such as 2D NMR and diffusion-ordered spectroscopy (DOSY), to gain detailed insights into the reaction pathways. The formation of enamines from aldehydes and secondary amines can be monitored by NMR to understand the equilibrium and kinetics of the reaction. acs.orgbeilstein-journals.org
Computational Chemistry: Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating reaction mechanisms, predicting stereochemical outcomes, and designing new catalysts. capes.gov.br Future research will utilize DFT calculations to model the transition states of reactions involving this compound, providing a deeper understanding of the factors that control reactivity and selectivity. researchgate.netresearchgate.netrsc.org For instance, computational studies can help to rationalize the stereochemical outcome of cycloaddition reactions involving enamines. nih.gov
Implementation of Sustainable and Efficient Synthetic Strategies (e.g., Flow Chemistry, Electrochemistry)
The principles of green chemistry are increasingly guiding synthetic planning. Future research on this compound will focus on developing more sustainable and efficient synthetic routes.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and efficiency. researchgate.netmdpi.com The synthesis of amines and related compounds has been successfully demonstrated in flow reactors. rsc.orgthieme-connect.com Future work could involve the development of a continuous flow process for the synthesis of this compound, potentially integrating reaction and purification steps.
Electrochemistry: Electrosynthesis provides a green and powerful alternative to conventional redox reactions, as it uses electricity as a clean reagent. frontiersin.org The electrochemical synthesis of N-heterocycles has gained significant attention. thieme-connect.comnih.govoup.comrsc.org Future research could explore the electrochemical synthesis of this compound, for example, through the reductive coupling of a decenal derivative with piperidine or through the oxidative C-N bond formation.
Table 2: Comparison of Synthetic Strategies
| Strategy | Advantages | Potential Application to this compound |
| Batch Synthesis | Well-established, suitable for small-scale laboratory synthesis. | Initial exploration of reactivity and methodology development. |
| Flow Chemistry | Enhanced safety, scalability, process control, and potential for automation. researchgate.net | Large-scale production, and integration of multi-step syntheses. rsc.orgthieme-connect.com |
| Electrochemistry | Use of a clean reagent (electrons), mild reaction conditions, high selectivity. frontiersin.org | Development of novel, sustainable synthetic routes via redox processes. thieme-connect.comnih.gov |
Broadening the Scope of N-Alkenylpiperidine Derivatives through Innovative Synthetic Design
The this compound scaffold serves as a template for the design and synthesis of a wide range of new derivatives with potentially interesting biological or material properties.
Future research will focus on the development of synthetic strategies to introduce functional groups at various positions of the molecule. This could involve the use of functionalized decanal derivatives in the initial enamine synthesis or the post-functionalization of the this compound core. For example, the synthesis of functionalized quinolines and pyrrolizines has been achieved through cascade reactions involving C-H bond functionalization. rsc.orgrsc.org Similar strategies could be applied to create a library of diverse N-alkenylpiperidine derivatives. The synthesis of functionalized piperidines is of great interest due to their prevalence in pharmaceuticals and natural products. researchgate.netmdpi.comrsc.orgthieme-connect.com
The development of modular synthetic routes will be key to efficiently generating a library of analogues. nih.gov This could involve multi-component reactions where the decenyl chain, the piperidine ring, and additional functional groups are assembled in a single step. The synthesis of functionalized pyrene (B120774) derivatives through selective C-H borylation showcases a powerful method for late-stage functionalization that could be adapted for N-alkenylpiperidines. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
